Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-
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Overview
Description
N-METHYL-3-(NAPHTHALEN-1-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a unique structure that exhibits diverse chemical and biological properties . The compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-(NAPHTHALEN-1-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of naphthalene derivatives with imidazole and pyrazine precursors under specific conditions to form the desired imidazopyrazine scaffold . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-(NAPHTHALEN-1-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-METHYL-3-(NAPHTHALEN-1-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-METHYL-3-(NAPHTHALEN-1-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- 2-(4-{[2-(4-Fluorophenyl)-8,8-dimethyl-6-oxo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]methyl}-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)acetamide
Uniqueness
N-METHYL-3-(NAPHTHALEN-1-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific structural features, such as the naphthalene moiety and the methyl group on the imidazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
787591-02-0 |
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Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-1-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C17H14N4/c1-18-16-17-20-11-15(21(17)10-9-19-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-11H,1H3,(H,18,19) |
InChI Key |
LJYHMXJPHXBSAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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